Stereochemical Identity Drives 2- to 4-Fold Superiority over DL-Racemic Mixture in Peptide-Based Antibacterial Activity
L-Propargylglycine in its enantiomerically pure L-configuration confers a quantifiable advantage over the racemic DL-propargylglycine when incorporated into dipeptide antibacterials. In a systematic study of chloroalanyl and propargylglycyl dipeptides, peptides containing unresolved D,L-propargylglycyl residues were between two- and fourfold less active than the correspondingly resolved L,L dipeptides against a panel of Gram-positive organisms including Streptococcus agalactiae, Staphylococcus aureus, and Staphylococcus epidermidis [1]. This difference is attributed to the stereoselective processing of the peptidyl unit by bacterial transport and/or enzymatic systems in vivo [1].
| Evidence Dimension | In vitro antibacterial activity of propargylglycine-containing dipeptides (zone of inhibition or MIC) |
|---|---|
| Target Compound Data | L,L-dipeptides (e.g., L-propargylglycyl-L-propargylglycine, compound 18): broad-spectrum activity against up to 12 of 16 bacterial species tested [1] |
| Comparator Or Baseline | D,L-propargylglycyl-containing unresolved diastereomeric mixtures (compound 17): 2- to 4-fold less active than the resolved L,L dipeptides; D,D-configuration peptides (compounds 4, 6, 13, 16, 20) show no antibacterial activity [1] |
| Quantified Difference | 2- to 4-fold greater potency for enantiomerically pure L,L dipeptides compared to unresolved D,L mixtures; D,D peptides completely inactive [1] |
| Conditions | In vitro antibacterial assays against a panel of 16 Gram-positive and Gram-negative bacterial species; dipeptides synthesized via solution-phase coupling; J Med Chem 1983 [1] |
Why This Matters
For research groups designing peptide-based antimicrobials or suicide-substrate probes, procurement of L-Propargylglycine (rather than DL-Propargylglycine) is essential to achieve maximal and reproducible antibacterial potency; the racemic mixture inherently contains 50% of the inactive D-enantiomer, reducing effective concentration and potentially introducing confounding stereochemical variables.
- [1] Cheung KS, Wasserman SA, Dudek E, Lerner SA, Johnston M. Chloroalanyl and propargylglycyl dipeptides. Suicide-substrate-containing antibacterials. J Med Chem. 1983;26(12):1733-1741. PMID: 6417332. View Source
